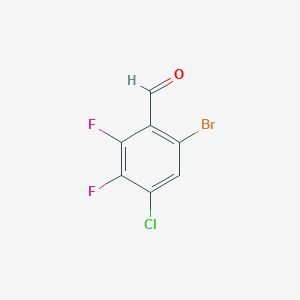

6-Bromo-4-chloro-2,3-difluorobenzaldehyde

Description

Significance of Halogenated Aromatic Aldehydes in Contemporary Organic Synthesis

Halogenated aromatic aldehydes are a class of organic compounds of significant interest and utility in modern chemistry. They serve as versatile building blocks in the synthesis of a wide array of more complex molecules. The presence of one or more halogen atoms (Fluorine, Chlorine, Bromine, Iodine) on the benzaldehyde (B42025) framework imparts unique reactivity and allows for a variety of chemical transformations.

The aldehyde functional group is itself a reactive handle, participating in reactions such as nucleophilic additions, condensations, and oxidations to form alcohols, imines, and carboxylic acids, respectively. The halogen substituents provide additional strategic advantages:

Reaction Sites for Cross-Coupling: Halogen atoms, particularly bromine and iodine, are excellent leaving groups in transition-metal-catalyzed cross-coupling reactions. bldpharm.com This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern pharmaceutical and materials science synthesis.

Modulation of Electronic Properties: The electron-withdrawing nature of halogens alters the electron density of the aromatic ring and the reactivity of the aldehyde group. This can influence the regioselectivity of further substitution reactions on the ring and enhance the electrophilicity of the aldehyde's carbonyl carbon. bldpharm.com

Steric and Conformational Control: The size and position of halogen atoms can direct the stereochemical outcome of reactions and influence the final three-dimensional shape of a molecule, which is critical for applications like drug design.

Due to these features, halogenated benzaldehydes are key intermediates in the production of agrochemicals, liquid crystals, polymers, and, most notably, pharmaceutical agents. google.comgoogleapis.com

Rationale for In-depth Investigation of Polysubstituted Halogenated Benzaldehydes

The rationale for investigating complex, polysubstituted halogenated benzaldehydes—a category to which 6-Bromo-4-chloro-2,3-difluorobenzaldehyde would belong—stems from the pursuit of molecules with highly specific and optimized properties. The precise arrangement of different halogens on the aromatic ring offers a powerful tool for "fine-tuning" a molecule's characteristics.

For instance, in medicinal chemistry, substituting a molecule with fluorine atoms can often enhance its metabolic stability, binding affinity to biological targets, and membrane permeability. The combination of different halogens, such as bromine, chlorine, and fluorine, on a single benzaldehyde scaffold creates a unique electronic and steric profile. This complexity makes such compounds valuable synthetic intermediates for creating novel drugs, specialized electronic materials, or advanced agrochemicals where precise molecular recognition and function are required. google.comgoogleapis.com The investigation of such compounds is driven by the need to expand the available chemical space for discovering new functional molecules.

Overview of Research Objectives and Scope for Similar Compounds

While no research objectives specific to this compound can be cited, the study of analogous polysubstituted benzaldehydes typically involves several key objectives:

Development of Novel Synthetic Routes: A primary goal is to establish efficient and regioselective methods for their synthesis. This often involves exploring ortho-lithiation followed by formylation, or selective halogenation of simpler precursors. google.comnih.gov

Exploration of Reactivity: Research focuses on how the specific substitution pattern affects the reactivity of both the aldehyde group and the halogen substituents. This includes studying their performance in various named reactions (e.g., Suzuki, Stille, Buchwald-Hartwig couplings) to build molecular complexity. bldpharm.com

Physicochemical Property Characterization: A fundamental objective is to characterize the compound's physical and spectroscopic properties. This involves determining melting/boiling points and acquiring data from techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure.

Application as Building Blocks: A major scope of research is to use these compounds as intermediates to synthesize target molecules with potential applications in medicine, agriculture, or materials science. The final products are then evaluated for their biological activity or physical performance.

The table below lists structurally related compounds for which public data is available, illustrating the type of information that would be sought for the target compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloro-2,3-difluorobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF2O/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKISWUJVAPBIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)C=O)F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 4 Chloro 2,3 Difluorobenzaldehyde

Retrosynthetic Analysis and Strategic Disconnections Leading to 6-Bromo-4-chloro-2,3-difluorobenzaldehyde

A retrosynthetic analysis of this compound suggests several potential disconnection points. The primary disconnection involves the formyl group, which can be introduced in the final step of the synthesis. This leads to a key precursor, 1-bromo-5-chloro-2,3-difluorobenzene (B1524087). The challenge then becomes the regioselective introduction of the formyl group at the C6 position.

Another strategic disconnection could involve one of the halogen atoms, for instance, the bromine atom. This would lead to a 4-chloro-2,3-difluorobenzaldehyde (B569944) intermediate, which would then require selective bromination. However, controlling the regioselectivity of this bromination in the presence of the existing substituents could be challenging.

Considering the directing effects of the substituents, the fluorine atoms are ortho, para-directing, as is the chlorine atom, while the bromine atom is also an ortho, para-director. The combined directing effects of the halogens on a potential precursor need to be carefully evaluated to predict the outcome of electrophilic aromatic substitution reactions. A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

This analysis points towards the formylation of a pre-functionalized benzene (B151609) ring as the most logical approach, with the primary challenge being the synthesis of the correctly substituted precursor, 1-bromo-5-chloro-2,3-difluorobenzene.

Classical Synthetic Approaches to this compound

Classical synthetic methods provide a foundational framework for the construction of this compound, primarily relying on multi-step linear sequences and leveraging well-established reactions like Friedel-Crafts.

Multi-step Linear Synthesis Pathways

A potential multi-step linear synthesis could commence from a commercially available difluorinated benzene derivative. A plausible sequence is outlined below:

Starting Material: 1,2-Difluorobenzene.

Chlorination: Electrophilic chlorination of 1,2-difluorobenzene. The fluorine atoms are activating and ortho, para-directing. This would likely lead to a mixture of chlorinated products, with 4-chloro-1,2-difluorobenzene being a significant component.

Bromination: Subsequent bromination of 4-chloro-1,2-difluorobenzene. The directing effects of the existing halogens would need to be carefully considered to achieve the desired 1-bromo-5-chloro-2,3-difluorobenzene.

Formylation: Introduction of the aldehyde group onto the 1-bromo-5-chloro-2,3-difluorobenzene precursor.

An alternative route could involve the ortho-lithiation of a suitable precursor, followed by formylation. For instance, a strategy analogous to the synthesis of 2-bromo-5,6-difluorobenzaldehyde could be envisioned. This would involve the directed ortho-metalation of 1-bromo-3-chloro-4,5-difluorobenzene. The directing metalation group would guide the lithiation to the desired position for subsequent reaction with a formylating agent like N,N-dimethylformamide (DMF).

Role of Friedel-Crafts Reactions in Precursor Functionalization for this compound Synthesis

Friedel-Crafts reactions are a cornerstone of aromatic chemistry for the introduction of alkyl and acyl substituents. In the context of synthesizing this compound, a Friedel-Crafts-type formylation reaction could be employed in the final step. The Gattermann-Koch reaction or the Vilsmeier-Haack reaction are relevant examples of such formylations.

For the Gattermann-Koch reaction, the aromatic precursor would be treated with carbon monoxide and hydrochloric acid under high pressure with a catalyst mixture of aluminum chloride and cuprous chloride. However, the harsh conditions and the potential for side reactions with the halogenated substrate might limit its applicability.

The Vilsmeier-Haack reaction offers a milder alternative for the formylation of electron-rich aromatic rings. This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reactivity of the 1-bromo-5-chloro-2,3-difluorobenzene precursor towards the Vilsmeier reagent would be crucial for the success of this step. The electron-withdrawing nature of the halogen substituents deactivates the ring, potentially requiring forcing conditions.

Advanced Synthetic Techniques for this compound

Modern synthetic organic chemistry offers powerful tools for the construction of complex molecules, including transition metal-catalyzed cross-coupling reactions. These methods can provide higher efficiency and selectivity compared to classical approaches.

Transition Metal-Catalyzed Cross-Coupling Reactions in Halogenated Benzaldehyde (B42025) Synthesis

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of halogenated benzaldehydes, these methods can be employed to introduce either the aldehyde functionality (or a precursor) or one of the halogen atoms with high precision.

The Kumada cross-coupling reaction involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. reddit.com This reaction is particularly useful for the formation of carbon-carbon bonds. reddit.com

A potential Kumada coupling strategy for the synthesis of this compound could involve the coupling of a Grignard reagent derived from a brominated precursor with a formyl-containing coupling partner. However, the presence of the reactive aldehyde group is generally not compatible with Grignard reagents.

Preparation of the Grignard Reagent: Synthesis of the Grignard reagent from 1,6-dibromo-4-chloro-2,3-difluorobenzene. This would require selective formation of the Grignard reagent at one of the bromine positions.

Kumada Coupling: Reaction of the Grignard reagent with a suitable formyl-equivalent coupling partner, such as a protected formyl halide, in the presence of a palladium or nickel catalyst.

Deprotection: Removal of the protecting group to reveal the aldehyde functionality.

The general mechanism for a palladium-catalyzed Kumada coupling involves an oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to form the carbon-carbon bond and regenerate the catalyst. reddit.com

Table 1: Comparison of Synthetic Strategies

| Strategy | Key Reaction | Advantages | Disadvantages |

| Linear Synthesis | Electrophilic Aromatic Substitution | Utilizes well-established reactions. | Potential for regioisomer formation, harsh reaction conditions. |

| Ortho-lithiation | Directed Ortho-metalation | High regioselectivity. | Requires cryogenic temperatures, strong bases. |

| Friedel-Crafts | Electrophilic Formylation | Direct introduction of the aldehyde group. | Ring deactivation by halogens may hinder the reaction. |

| Kumada Coupling | Pd or Ni-catalyzed C-C bond formation | High efficiency and selectivity. | Requires protection of the aldehyde group, sensitive Grignard reagents. |

Hiyama Cross-Coupling Methodologies

The Hiyama cross-coupling reaction represents a powerful tool for the formation of carbon-carbon bonds, offering a viable, though not yet specifically documented, pathway for the synthesis of derivatives of this compound. This palladium-catalyzed reaction involves the coupling of an organosilane with an organic halide. organic-chemistry.org The key advantage of organosilanes lies in their stability, low toxicity, and the natural abundance of silicon, making them attractive alternatives to other organometallic reagents. nih.gov

A crucial aspect of the Hiyama coupling is the activation of the carbon-silicon bond, which is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. organic-chemistry.org This activation step forms a pentavalent silicon species that is more reactive in the catalytic cycle. The general mechanism proceeds through oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the activated organosilane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

While specific examples for the synthesis of this compound using Hiyama coupling are not prevalent in the literature, the reaction's broad applicability to aryl halides suggests its potential. nih.gov For instance, a hypothetical Hiyama coupling to introduce an aryl or alkyl group at the bromine-bearing carbon of a precursor could be envisioned. The choice of palladium catalyst and ligands is critical for achieving high yields and selectivity. Modern advancements in Hiyama coupling include the development of fluoride-free methods and the use of highly efficient and recyclable catalysts, such as those supported on magnetic nanoparticles. nih.gov

A hypothetical reaction scheme for a Hiyama cross-coupling involving a precursor to this compound is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Activator | Product |

| 1,6-dibromo-4-chloro-2,3-difluorobenzene | R-Si(OR')3 | Pd(PPh3)4 | TBAF | 6-bromo-4-chloro-2,3-difluoro-1-R-benzene |

This table represents a hypothetical reaction based on the principles of Hiyama cross-coupling.

Chemo-, Regio-, and Stereoselective Synthesis Considerations in this compound Formation

The synthesis of a polysubstituted aromatic compound like this compound is inherently challenging due to the need for precise control over the placement of each substituent.

Chemoselectivity is a primary concern, particularly when introducing the formyl group. The starting material, a halogenated benzene ring, presents multiple reactive sites. Ortho-lithiation followed by formylation is a common strategy for introducing an aldehyde group onto an aromatic ring. However, the directing effects of the existing halogen substituents must be carefully considered to achieve the desired regiochemistry. The fluorine atoms, being strongly electron-withdrawing, will influence the acidity of the adjacent protons, potentially leading to a mixture of products if not carefully controlled.

Regioselectivity , the placement of substituents at specific positions, is another critical factor. The synthesis must be designed to introduce the bromo, chloro, and difluoro groups in the correct 6, 4, 2, and 3 positions, respectively, culminating in the introduction of the aldehyde at the 1-position. The order of substituent introduction is paramount. For example, a synthetic route might start with a difluorinated benzene derivative, followed by selective halogenation at the desired positions. The inherent directing effects of the substituents (halogens are typically ortho-, para-directing) must be either exploited or overcome through the use of blocking groups or specific catalytic systems.

Stereoselectivity is not a factor in the final aromatic product itself, as it is planar. However, it can be a consideration in the synthesis of precursors or in reactions involving side chains, which is not the focus here.

Green Chemistry Principles Applied to the Synthesis of this compound

Atom Economy and Reaction Efficiency Optimization

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. In the context of synthesizing this compound, maximizing atom economy would involve choosing synthetic routes that minimize the formation of byproducts. For example, addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric waste.

Reaction efficiency is also a key consideration. This can be enhanced by optimizing reaction conditions such as temperature, pressure, and catalyst loading to achieve high yields and reduce reaction times. The use of highly active and selective catalysts can significantly improve efficiency, leading to less energy consumption and waste generation.

A comparison of hypothetical synthetic steps and their potential atom economy is outlined below:

| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy |

| Hypothetical Halogenation (Substitution) | C6H4F2 + Br2 | C6H3BrF2 | HBr | Lower |

| Hypothetical Formylation (Substitution) | C6H2BrClF2-Li + DMF | C7H2BrClF2O | Li(CH3)2N | Lower |

This table provides a conceptual illustration of atom economy in different reaction types that could be involved in the synthesis.

Sustainable Solvent Selection and Waste Minimization Strategies

The choice of solvents is a major focus in green chemistry, as they often constitute the largest proportion of waste in a chemical process. Traditional volatile organic compounds (VOCs) are often flammable, toxic, and contribute to air pollution. For the synthesis of this compound, a shift towards more sustainable solvents is desirable.

Potential green solvents could include water, supercritical fluids (like CO2), or bio-derived solvents. The feasibility of using such solvents would depend on the specific reaction steps and the solubility of the reactants and catalysts. For instance, some cross-coupling reactions can be performed in aqueous media. nih.gov

Waste minimization strategies extend beyond solvent selection. This includes:

Catalyst Recycling: Employing heterogeneous catalysts or catalysts immobilized on solid supports allows for their easy separation and reuse, reducing waste and cost.

Process Intensification: The use of microreactors or flow chemistry can improve reaction control, enhance safety, and reduce waste by minimizing the volume of reactants and solvents used at any given time.

Waste Valorization: Investigating potential uses for any byproducts generated during the synthesis can turn a waste stream into a valuable resource.

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally benign and economically viable.

Information regarding "this compound" is not publicly available.

Extensive research has been conducted to gather information on the chemical compound “this compound” and its reactivity, specifically concerning the aldehyde moiety. Despite a thorough search for data related to its participation in Grignard reactions, Henry nitroaldol reactions, Mukaiyama aldol (B89426) reactions, Knoevenagel condensation, and Passerini reactions, no specific experimental or theoretical studies detailing these reactions for this particular compound could be found in the public domain.

The search included scientific literature, chemical databases, and academic journals. While information is available for structurally similar compounds, such as other halogenated benzaldehydes, a direct extrapolation of their reactivity to "this compound" would not be scientifically rigorous and would violate the strict requirement to focus solely on the specified compound.

Consequently, it is not possible to provide a detailed and accurate article on the "Reactivity and Mechanistic Studies of this compound" as outlined in the request. The absence of published research prevents the creation of the specified content, including data tables and detailed research findings for the requested subsections.

Reactivity and Mechanistic Studies of 6 Bromo 4 Chloro 2,3 Difluorobenzaldehyde

Reactivity of the Aldehyde Moiety in 6-Bromo-4-chloro-2,3-difluorobenzaldehyde

Nucleophilic Addition Reactions to the Carbonyl Group

Petasis Reaction Applications

The Petasis reaction, a multicomponent transformation involving an amine, a carbonyl compound, and an organoboron reagent, offers a versatile method for the synthesis of substituted amines. nih.govwikipedia.orgorganic-chemistry.org For this compound, its participation in the Petasis reaction is anticipated to be influenced by the electron-deficient nature of the aromatic ring. The multiple halogen substituents withdraw electron density, enhancing the electrophilicity of the aldehyde's carbonyl carbon.

This heightened electrophilicity is expected to facilitate the initial condensation with an amine to form an iminium ion, a key intermediate in the Petasis reaction mechanism. The subsequent nucleophilic attack by the organoboron species would then complete the three-component coupling. While specific examples with this compound are not extensively documented, the reaction is known to tolerate a wide range of functional groups, including halogens on the aromatic aldehyde. researchgate.net The reaction's scope has been demonstrated with various halo-substituted benzaldehyde (B42025) derivatives, which generally afford good yields. researchgate.net Both electron-donating and electron-withdrawing substituents on the aromatic ring of the aldehyde are well-tolerated. researchgate.netmdpi.com

A generalized scheme for the Petasis reaction involving this compound is presented below:

Table 1: Hypothetical Petasis Reaction with this compound

| Amine (R¹R²NH) | Boronic Acid (R³B(OH)₂) | Expected Product |

| Morpholine | Phenylboronic acid | 4-((6-bromo-4-chloro-2,3-difluorophenyl)(phenyl)methyl)morpholine |

| Piperidine | Vinylboronic acid | 1-((6-bromo-4-chloro-2,3-difluorophenyl)allyl)piperidine |

| Benzylamine | 4-Methoxyphenylboronic acid | N-((6-bromo-4-chloro-2,3-difluorophenyl)(4-methoxyphenyl)methyl)benzylamine |

The reaction conditions are typically mild, often proceeding at room temperature, which is advantageous for preserving the complex substitution pattern of the aldehyde. wikipedia.org

Reduction Methodologies for the Aldehyde Functionality

The reduction of the aldehyde group in this compound to a primary alcohol, (6-bromo-4-chloro-2,3-difluorophenyl)methanol, can be achieved through various methods. The choice of reducing agent can be critical to ensure selectivity and avoid unwanted side reactions.

Complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for the reduction of aldehydes. acs.orgacs.org For this compound, these reagents are expected to selectively reduce the aldehyde functionality without affecting the halogen substituents on the aromatic ring. Sodium borohydride is a milder reducing agent and is generally highly selective for aldehydes and ketones. Lithium aluminum hydride is a more powerful reducing agent, but it is also expected to chemoselectively reduce the aldehyde in the presence of aryl halides.

The high selectivity of these hydride reagents for the carbonyl group over aryl halides is a well-established principle in organic synthesis. The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. The electron-withdrawing nature of the halogen substituents on the benzaldehyde would further activate the carbonyl group towards this nucleophilic attack.

Table 2: Hydride Reduction of this compound

| Reagent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | (6-bromo-4-chloro-2,3-difluorophenyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | (6-bromo-4-chloro-2,3-difluorophenyl)methanol |

Catalytic hydrogenation is another viable method. Studies have shown that aromatic aldehydes bearing electron-withdrawing halogen substituents can be efficiently hydrogenated to the corresponding alcohols using catalysts like iron(II) pincer complexes or ruthenium-based catalysts. nih.govnih.govresearchgate.net These methods often exhibit high chemoselectivity for the aldehyde group.

The Meerwein-Ponndorf-Verley (MPV) reduction offers a highly chemoselective method for reducing aldehydes using a metal alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol. alfa-chemistry.comminia.edu.egwikipedia.orgorganic-chemistry.org A significant advantage of the MPV reduction is its exceptional selectivity for carbonyl groups in the presence of other reducible functionalities such as halogens, nitro groups, and carbon-carbon double bonds. alfa-chemistry.com

This selectivity makes the MPV reduction particularly well-suited for a substrate like this compound, as it would be expected to yield (6-bromo-4-chloro-2,3-difluorophenyl)methanol without disturbing the aryl halide bonds. The reaction is reversible and is typically driven to completion by using an excess of the sacrificial alcohol and removing the acetone (B3395972) byproduct by distillation. organic-chemistry.org More recent protocols have also demonstrated base-mediated MPV reductions that avoid metal catalysts. nih.gov

Table 3: Meerwein-Ponndorf-Verley Reduction of this compound

| Catalyst | Hydride Source | Expected Product |

| Aluminum isopropoxide | Isopropanol | (6-bromo-4-chloro-2,3-difluorophenyl)methanol |

| Potassium phosphate (B84403) (base-mediated) | Secondary alcohol | (6-bromo-4-chloro-2,3-difluorophenyl)methanol |

Olefination Reactions Utilizing the Aldehyde Group

The aldehyde functionality of this compound is a versatile precursor for the synthesis of alkenes through various olefination reactions.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes and phosphonate (B1237965) carbanions. wikipedia.orgnrochemistry.comorganic-chemistry.orgchem-station.com This reaction is known for its high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org The reaction of this compound with a stabilized phosphonate ylide, generated by treating a phosphonate ester with a base, would lead to the corresponding substituted styrene (B11656).

The steric bulk of the aldehyde can influence the stereoselectivity of the HWE reaction. wikipedia.org The presence of a fluorine atom at the ortho position in this compound might have a modest impact on the E/Z ratio of the resulting alkene. The electronic effects of the polyhalogenated ring are expected to enhance the reactivity of the aldehyde towards the nucleophilic phosphonate carbanion.

Table 4: Horner-Wadsworth-Emmons Reaction with this compound

| Phosphonate Reagent | Base | Expected Alkene Product (major isomer) |

| Triethyl phosphonoacetate | Sodium hydride (NaH) | (E)-ethyl 3-(6-bromo-4-chloro-2,3-difluorophenyl)acrylate |

| Diethyl (cyanomethyl)phosphonate | Potassium carbonate (K₂CO₃) | (E)-3-(6-bromo-4-chloro-2,3-difluorophenyl)acrylonitrile |

| Diethyl benzylphosphonate | n-Butyllithium (n-BuLi) | (E)-1-bromo-5-chloro-2,3-difluoro-4-styrylbenzene |

Modifications to the HWE reaction, such as the Still-Gennari conditions, can be employed to favor the formation of (Z)-alkenes by using phosphonates with electron-withdrawing groups. nrochemistry.comyoutube.com

The Julia-Kocienski olefination is a powerful one-pot method for alkene synthesis that involves the reaction of a carbonyl compound with a heteroaryl sulfone. researchgate.netmdpi.comorganicreactions.orgwikipedia.org This reaction is also known for its high (E)-selectivity in many cases. organic-chemistry.org The reaction of this compound with a metalated heteroaryl sulfone, such as a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone or a benzothiazol-2-yl (BT) sulfone, would produce a substituted styrene derivative. organic-chemistry.org

The Julia-Kocienski olefination is tolerant of a wide range of functional groups and proceeds under mild conditions. mdpi.comwikipedia.org The steric hindrance from the ortho-fluorine substituent in this compound could potentially influence the diastereoselectivity of the initial addition step and thus the final E/Z ratio of the alkene product. The reaction conditions, including the choice of base and solvent, can also be tuned to influence the stereochemical outcome. organic-chemistry.orgchemrxiv.org

Table 5: Julia-Kocienski Olefination with this compound

| Sulfone Reagent | Base | Expected Alkene Product (major isomer) |

| 1-((1-phenyl-1H-tetrazol-5-yl)sulfonyl)propane | Potassium hexamethyldisilazide (KHMDS) | (E)-1-(1-(6-bromo-4-chloro-2,3-difluorophenyl)prop-1-en-2-yl)-5-chlorobenzene |

| 2-((ethylsulfonyl)methyl)benzo[d]thiazole | Sodium hexamethyldisilazide (NaHMDS) | (E)-1-(1-(6-bromo-4-chloro-2,3-difluorophenyl)prop-1-en-1-yl)butane |

Reactivity of Halogen Atoms on the Aromatic Ring of this compound

The chemical behavior of this compound is largely dictated by the array of halogen atoms attached to its aromatic core. The presence of bromine, chlorine, and fluorine atoms, each with distinct electronegativity and bond energies, alongside an electron-withdrawing aldehyde group, creates a highly activated and versatile substrate for various organic transformations.

Nucleophilic Aromatic Substitution (SNAr) Dynamics

The aromatic ring of this compound is electron-deficient due to the potent, cumulative electron-withdrawing effects of the four halogen substituents and the formyl group. This pronounced electrophilicity makes the compound particularly susceptible to nucleophilic aromatic substitution (SNAr) via an addition-elimination pathway. youtube.comyoutube.com This mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized negative intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. youtube.com

The regioselectivity of SNAr reactions on this molecule is governed by two main factors: the relative ability of the halogens to act as leaving groups (I > Br > Cl > F) and the activation provided by the electron-withdrawing groups, which is strongest at the ortho and para positions. In this molecule, the C-4 (chloro) and C-6 (bromo) positions are para and ortho to the activating aldehyde group, respectively. Typically, the chlorine atom at the C-4 position is preferentially displaced by strong nucleophiles. This is due to the powerful para-activation by the aldehyde group, which effectively stabilizes the intermediate Meisenheimer complex.

Table 1: Illustrative Nucleophilic Aromatic Substitution Reactions This table outlines potential SNAr reactions based on established principles of reactivity.

| Nucleophile | Reagent Example | Reaction Site | Plausible Product |

| Alkoxide | Sodium Methoxide (NaOMe) | C-4 (Chloro) | 6-Bromo-2,3-difluoro-4-methoxybenzaldehyde |

| Amine | Ammonia (B1221849) (NH₃) | C-4 (Chloro) | 4-Amino-6-bromo-2,3-difluorobenzaldehyde |

| Thiolate | Sodium Thiophenoxide (NaSPh) | C-4 (Chloro) | 6-Bromo-2,3-difluoro-4-(phenylthio)benzaldehyde |

Cross-Coupling Reactions at Halogenated Sites

The differential reactivity of the carbon-halogen bonds in this compound allows for selective functionalization using palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to the stronger carbon-chlorine bond. This disparity enables chemoselective coupling at the C-6 position, leaving the chlorine atom at C-4 available for subsequent transformations under more rigorous conditions. researchgate.net This stepwise approach is a powerful strategy for the synthesis of complex, unsymmetrically substituted aromatic compounds.

Table 2: Chemoselective Cross-Coupling Reactions This table demonstrates the selective functionalization at the C-6 bromine position.

| Reaction Name | Coupling Partner | Typical Catalyst | Product Class |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | 6-Aryl-4-chloro-2,3-difluorobenzaldehyde |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | 6-Alkynyl-4-chloro-2,3-difluorobenzaldehyde |

| Buchwald-Hartwig | Amine/Amide | Pd₂(dba)₃, Ligand | 6-(Amino/Amido)-4-chloro-2,3-difluorobenzaldehyde |

Intramolecular Cyclization and Intermolecular Condensation Reactions Involving this compound

The aldehyde group serves as a versatile functional handle, allowing this compound to participate in a variety of condensation reactions that are fundamental to the synthesis of heterocyclic structures.

Hantzsch Dihydropyridine (B1217469) Synthesis

The Hantzsch dihydropyridine synthesis is a classic multi-component reaction that constructs the 1,4-dihydropyridine (B1200194) (1,4-DHP) core. nih.gov This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen source like ammonia or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org In this context, this compound acts as the aldehyde component. The reaction proceeds through intermediates formed from a Knoevenagel condensation and enamine formation, ultimately yielding a 1,4-dihydropyridine bearing the 6-bromo-4-chloro-2,3-difluorophenyl substituent at its 4-position. scispace.com These 1,4-DHP compounds are notable scaffolds in medicinal chemistry, famously used as calcium channel blockers. wikipedia.orgnih.gov The resulting dihydropyridine can be subsequently oxidized to the corresponding aromatic pyridine (B92270) derivative. organic-chemistry.org

Pictet-Spengler Tetrahydroisoquinoline Synthesis

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines. It proceeds via the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring-closing electrophilic substitution. When this compound is used as the aldehyde component, it first reacts with a β-phenylethylamine to form an intermediate Schiff base (or the corresponding iminium ion under acidic conditions). This is followed by an intramolecular cyclization where the electron-rich ring of the β-phenylethylamine attacks the iminium carbon, leading to the formation of a 1-(6-bromo-4-chloro-2,3-difluorophenyl) substituted tetrahydroisoquinoline. The electron-deficient nature of the benzaldehyde can influence the rate of both the initial condensation and the final cyclization step.

Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane (B1205548). wikipedia.org The reaction is initiated by the photoexcitation of the carbonyl group to its triplet state, which then interacts with the ground-state alkene. nih.gov For an aromatic aldehyde like this compound, the reaction would proceed via the formation of a triplet biradical intermediate. The regioselectivity and stereoselectivity of the reaction are influenced by the stability of this intermediate.

The halogen substituents on the benzaldehyde ring are expected to influence the reaction kinetics. Electron-withdrawing groups generally increase the rate of intersystem crossing to the reactive triplet state. All halogens are electron-withdrawing by induction, which should enhance the reactivity of the carbonyl group towards photochemical excitation.

Table 1: Predicted Relative Rate Constants for the Paternò-Büchi Reaction with Furan

| Aldehyde | Substituents | Predicted Relative Rate Constant (k_rel) |

| Benzaldehyde | None | 1.00 |

| 4-Chlorobenzaldehyde | -Cl | > 1.00 |

| This compound | -Br, -Cl, -F, -F | Expected to be significantly > 1.00 |

Note: This table is illustrative and based on general principles of substituent effects on photochemical reactions. Actual experimental values are not available.

The complex substitution pattern of this compound would likely lead to a mixture of regioisomeric and diastereoisomeric oxetane products, depending on the alkene used. The steric bulk of the ortho-bromo and -fluoro substituents could also play a role in directing the approach of the alkene.

McMurry Coupling Reaction

The McMurry reaction is a reductive coupling of two carbonyl groups to form an alkene, typically using a low-valent titanium reagent. wikipedia.org This reaction is effective for both aldehydes and ketones, including aromatic aldehydes. researchgate.net The reaction mechanism is believed to involve single-electron transfer from the titanium species to the carbonyl groups, leading to the formation of a pinacolate (1,2-diolate) intermediate, which is then deoxygenated to yield the alkene. wikipedia.org

For this compound, the McMurry coupling would be expected to produce a symmetrically substituted stilbene (B7821643) derivative: 1,2-bis(6-bromo-4-chloro-2,3-difluorophenyl)ethene.

Table 2: Expected Products of McMurry Coupling

| Starting Material | Reagents | Expected Product |

| This compound | TiCl_3, LiAlH_4 or TiCl_4, Zn | 1,2-bis(6-bromo-4-chloro-2,3-difluorophenyl)ethene |

The yield of the McMurry reaction can be sensitive to steric hindrance around the carbonyl group. The ortho-substituents on this compound might slightly reduce the reaction efficiency compared to unsubstituted benzaldehyde. However, the reaction is generally robust and compatible with a wide range of functional groups, including halogens. researchgate.netrsc.org

Kinetics of Alkyl Halide Reactivity in the Context of this compound Derivatives

To study the kinetics of alkyl halide reactivity, one could consider a derivative such as 6-bromo-4-chloro-2,3-difluorobenzyl bromide, formed by the reduction of the aldehyde to an alcohol followed by bromination. The reactivity of this benzyl (B1604629) bromide in nucleophilic substitution reactions would be influenced by the electronic effects of the halogen substituents on the ring.

Nucleophilic substitution at a benzylic position can proceed via an S_N1 or S_N2 mechanism. libretexts.org The stability of the potential benzyl carbocation intermediate is a key factor in S_N1 reactions, while steric hindrance is crucial for the S_N2 pathway. ncert.nic.in

The halogen atoms on the benzene (B151609) ring exert two opposing electronic effects:

Inductive Effect (-I): All halogens are more electronegative than carbon and pull electron density away from the ring, which would destabilize a carbocation intermediate and slow down an S_N1 reaction.

Resonance Effect (+R): Halogens have lone pairs of electrons that can be donated to the benzene ring through resonance. This effect is most significant for fluorine and decreases down the group. This electron donation would stabilize a carbocation.

For 6-bromo-4-chloro-2,3-difluorobenzyl bromide, the strong inductive effect of the four halogen atoms would likely dominate, significantly destabilizing the carbocation. This would make an S_N1 pathway highly unfavorable. Consequently, nucleophilic substitution is more likely to occur via an S_N2 mechanism. The rate of this S_N2 reaction would then be primarily influenced by the steric hindrance presented by the ortho substituents to the incoming nucleophile.

Table 3: Predicted Predominant Mechanism for Nucleophilic Substitution

| Substrate | Electronic Effects of Substituents | Steric Hindrance at Benzylic Carbon | Predicted Mechanism |

| Benzyl Bromide | Mildly activating | Low | S_N1 or S_N2 |

| 4-Nitrobenzyl Bromide | Strongly deactivating | Low | S_N2 |

| 6-Bromo-4-chloro-2,3-difluorobenzyl Bromide | Strongly deactivating (net) | Moderate (due to ortho -Br and -F) | S_N2 |

General Reactivity Trends and Mechanistic Considerations

Electrophilicity of the Carbonyl Carbon: The strong inductive electron withdrawal by the four halogen atoms will increase the partial positive charge on the carbonyl carbon. This makes the aldehyde group highly electrophilic and susceptible to attack by nucleophiles. This is a general trend for benzaldehydes with electron-withdrawing substituents. reddit.com

Aromatic Ring Reactivity: The benzene ring itself is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the halogens and the aldehyde group. Conversely, it would be activated towards nucleophilic aromatic substitution, although the conditions required for such reactions are typically harsh.

Site Selectivity in Cross-Coupling: The presence of multiple different halogens (F, Cl, Br) raises questions of site selectivity in reactions like Suzuki or Heck cross-couplings. Generally, the reactivity of carbon-halogen bonds in these reactions follows the order C-I > C-Br > C-Cl >> C-F. researchgate.net Therefore, one would expect reactions to occur preferentially at the C-Br bond, followed by the C-Cl bond, with the C-F bonds being the least reactive. This predictable selectivity can be a powerful tool in the synthesis of complex molecules.

Applications of 6 Bromo 4 Chloro 2,3 Difluorobenzaldehyde As a Key Synthetic Building Block

Utility in the Synthesis of Complex Organic Molecules

The inherent reactivity of 6-Bromo-4-chloro-2,3-difluorobenzaldehyde makes it a powerful tool for organic chemists. The aldehyde functional group readily participates in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. These reactions are fundamental in elongating carbon chains and constructing complex molecular skeletons.

Furthermore, the presence of multiple halogen atoms opens the door to a suite of cross-coupling reactions. The bromine atom, in particular, is amenable to widely-used transformations like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These powerful methods allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, which are essential for assembling the core structures of many intricate organic molecules. The differential reactivity of the bromine and chlorine atoms can also be exploited for sequential, site-selective modifications, adding another layer of synthetic utility.

Precursor for Advanced Pharmaceutical Intermediates

The structural motifs derived from this compound are of significant interest in medicinal chemistry. Halogenated aromatic compounds are prevalent in a vast number of approved drugs, as the inclusion of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. For instance, fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability.

This particular benzaldehyde (B42025) derivative is a key intermediate in the synthesis of various pharmacologically active scaffolds. For example, it can be utilized in the construction of substituted quinoline (B57606) systems, which are a common feature in many therapeutic agents, including anticancer and antimalarial drugs. The aldehyde group can be transformed into other functional groups, such as amines or alcohols, which are crucial for interacting with biological macromolecules. The unique substitution pattern of this compound provides a distinct starting point for creating novel drug candidates with potentially improved efficacy and safety profiles.

Role in Agrochemical Development

The development of new and effective agrochemicals is critical for global food security. Substituted aromatic compounds play a vital role in this sector, forming the basis for many herbicides, insecticides, and fungicides. The specific arrangement of functional groups on the this compound ring system can be a precursor to molecules with potent biological activity against agricultural pests and diseases.

The synthesis of novel agrochemicals often involves the modification of a central aromatic core to optimize activity and selectivity. The versatile reactivity of this compound allows for the systematic exploration of chemical space around the substituted phenyl ring. This enables the generation of libraries of related compounds that can be screened for their agrochemical properties, facilitating the discovery of new crop protection agents.

Integration into Materials Science for Functional Polymer and Small Molecule Synthesis

Beyond the life sciences, this compound is a valuable component in the field of materials science. The synthesis of functional polymers and small molecules for electronic and optical applications often relies on the use of precisely substituted aromatic building blocks. The electronic properties of the benzaldehyde ring are significantly influenced by the electron-withdrawing nature of the halogen substituents, which can be harnessed to create materials with desired characteristics.

For example, this compound can be incorporated into the synthesis of organic light-emitting diode (OLED) materials, liquid crystals, and specialty polymers. The aldehyde functionality can be used to introduce the molecule into a polymer backbone or to attach it to other molecular components. The presence of bromine allows for further functionalization through cross-coupling reactions, enabling the creation of complex, conjugated systems with tailored electronic and photophysical properties.

Contribution to the Development of Novel Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of paramount importance in chemistry and biology. This compound serves as a versatile starting material for the synthesis of a wide variety of novel heterocyclic systems.

The aldehyde group can react with a range of nucleophiles, such as amines, hydrazines, and hydroxylamines, to initiate cyclization reactions that form new heterocyclic rings. For instance, it can be a key component in the synthesis of substituted quinolines, benzodiazepines, and other important heterocyclic scaffolds. The ability to construct these complex ring systems from a readily available starting material is highly valuable for the discovery of new compounds with unique chemical and biological properties.

Advanced Spectroscopic and Structural Characterization Methodologies for 6 Bromo 4 Chloro 2,3 Difluorobenzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 6-Bromo-4-chloro-2,3-difluorobenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive understanding of its atomic connectivity and electronic environment.

¹H, ¹³C, and ¹⁹F NMR for Complete Structural Elucidation

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two main signals: one for the aldehyde proton and one for the aromatic proton.

Aldehyde Proton (-CHO): This proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic ring. Its signal is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm.

Aromatic Proton (Ar-H): The single proton on the benzene (B151609) ring at the C5 position will be influenced by the surrounding halogen substituents. Its chemical shift is predicted to be in the range of δ 7.0-8.0 ppm. This signal would likely appear as a doublet of doublets or a more complex multiplet due to coupling with the adjacent fluorine atom at C2 and potentially longer-range couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shifts are influenced by the nature and position of the substituents.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded and is expected to resonate at approximately δ 185-195 ppm.

Aromatic Carbons: The six aromatic carbons will exhibit distinct chemical shifts due to the varied electronic effects of the bromo, chloro, and difluoro substituents. Carbons directly attached to halogens will show characteristic shifts; for instance, the carbon attached to bromine (C6) would be around δ 110-120 ppm, while the carbon attached to chlorine (C4) would be in the δ 130-140 ppm range. The fluorine-substituted carbons (C2 and C3) will show large C-F coupling constants.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is crucial for characterizing fluorinated organic compounds. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at the C2 and C3 positions. The chemical shifts and the coupling between these two fluorine atoms (²JFF) would be characteristic.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CHO | 9.5 - 10.5 | Singlet (s) |

| Ar-H (at C5) | 7.0 - 8.0 | Doublet of Doublets (dd) or Multiplet (m) |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 185 - 195 |

| C1 | 130 - 140 |

| C2 (C-F) | 150 - 160 (with ¹JCF coupling) |

| C3 (C-F) | 140 - 150 (with ¹JCF coupling) |

| C4 (C-Cl) | 130 - 140 |

| C5 | 120 - 130 |

| C6 (C-Br) | 110 - 120 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be of limited use for this specific molecule due to the presence of only one aromatic proton. However, it could confirm any potential long-range coupling between the aldehyde proton and the aromatic proton.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons with their directly attached carbons. This would definitively link the aromatic proton signal to the C5 carbon signal and the aldehyde proton to the carbonyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for determining long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would show correlations from the aldehyde proton to C1 and C2, and from the aromatic proton at C5 to C1, C3, C4, and C6, thereby confirming the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is vital for determining the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) can measure the mass of an ion with very high accuracy. This allows for the determination of the exact molecular formula of this compound (C₇H₂BrClF₂O). The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio), would result in a distinctive isotopic cluster for the molecular ion peak, further confirming the elemental composition.

Fragmentation Pattern Analysis for Substructural Confirmation

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a predictable manner. The analysis of these fragments helps in confirming the structure.

Molecular Ion Peak ([M]⁺): The peak corresponding to the intact molecule will be observed, showing the characteristic isotopic pattern of bromine and chlorine.

Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion.

Loss of the Aldehyde Group ([M-CHO]⁺): Cleavage of the bond between the aromatic ring and the aldehyde group would result in a fragment corresponding to the halogenated benzene ring.

Loss of Halogens: Fragmentation involving the loss of bromine or chlorine atoms would also be expected.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Description |

| [M]⁺ | Molecular ion |

| [M-H]⁺ | Loss of the aldehyde hydrogen |

| [M-CHO]⁺ | Loss of the formyl group |

| [M-Br]⁺ | Loss of a bromine atom |

| [M-Cl]⁺ | Loss of a chlorine atom |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is useful for identifying functional groups.

Carbonyl (C=O) Stretch: A strong and sharp absorption band is expected in the IR spectrum in the region of 1690-1715 cm⁻¹ for the aldehyde C=O stretching vibration. The conjugation with the aromatic ring and the presence of electron-withdrawing halogens would influence the exact position of this band.

Aromatic C-H Stretch: A weaker absorption band is anticipated above 3000 cm⁻¹ corresponding to the stretching of the C-H bond on the aromatic ring.

Aldehyde C-H Stretch: Characteristic, and often weaker, C-H stretching bands for the aldehyde group are expected in the region of 2700-2900 cm⁻¹.

C-Halogen Stretches: The C-F, C-Cl, and C-Br stretching vibrations will appear in the fingerprint region of the spectrum (typically below 1400 cm⁻¹). C-F stretches are usually strong and found around 1100-1300 cm⁻¹, while C-Cl and C-Br stretches appear at lower wavenumbers.

Aromatic Ring Vibrations: Several bands corresponding to the C=C stretching vibrations within the aromatic ring are expected in the 1400-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-C backbone of the aromatic ring.

Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Weak to Medium |

| Aldehyde C-H Stretch | 2700 - 2900 | Weak |

| Carbonyl (C=O) Stretch | 1690 - 1715 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium |

| C-F Stretch | 1100 - 1300 | Strong |

| C-Cl Stretch | 700 - 850 | Medium to Strong |

| C-Br Stretch | 500 - 650 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound excites electrons from lower to higher energy orbitals. The wavelengths at which these absorptions occur, and their intensities, provide valuable information about the molecule's electronic structure and the extent of its conjugated system.

The benzaldehyde (B42025) core of the molecule, with its aromatic ring and carbonyl group, forms a conjugated system where π electrons are delocalized. The presence of halogen substituents (bromo, chloro, and difluoro groups) can influence the electronic transitions in several ways. These substituents can exert both inductive and mesomeric effects, altering the energy levels of the molecular orbitals. For instance, the lone pairs of electrons on the halogen atoms can participate in resonance with the aromatic π-system, potentially leading to a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzaldehyde. Conversely, their inductive electron-withdrawing nature can also impact the electronic environment.

A systematic analysis of the UV-Vis spectrum of this compound would typically reveal characteristic absorption bands. The π → π* transitions, usually occurring at shorter wavelengths with high intensity, are associated with the excitation of electrons within the aromatic ring and the carbonyl double bond. The n → π* transitions, which are typically weaker, involve the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. The precise positions of these absorption maxima are sensitive to the solvent polarity, which can further aid in the assignment of electronic transitions.

| Solvent | λmax (nm) for π → π transition | Molar Absorptivity (ε) | λmax (nm) for n → π transition | Molar Absorptivity (ε) |

| Hexane | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Ethanol | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Acetonitrile | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

As of the latest literature review, specific experimental UV-Vis spectroscopic data for this compound has not been published. The table above serves as a template for how such data would be presented.

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's conformation in the solid state.

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the benzene ring and the orientation of the aldehyde group and halogen substituents relative to the ring. The analysis would precisely measure the carbon-carbon bond lengths within the aromatic ring, the carbon-oxygen double bond length of the carbonyl group, and the carbon-halogen bond lengths. These parameters can provide insights into the electronic effects of the substituents. For example, any deviation from the expected bond lengths could indicate the influence of electron donation or withdrawal.

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| C-Br Bond Length (Å) | Data Not Available |

| C-Cl Bond Length (Å) | Data Not Available |

| C-F Bond Lengths (Å) | Data Not Available |

| C=O Bond Length (Å) | Data Not Available |

| Key Torsion Angles (°) | Data Not Available |

To date, the crystal structure of this compound has not been reported in the crystallographic databases. The table is structured to present the key findings once such a study is conducted.

Computational and Theoretical Studies of 6 Bromo 4 Chloro 2,3 Difluorobenzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are pivotal in understanding the molecular properties of novel compounds. For a molecule like 6-Bromo-4-chloro-2,3-difluorobenzaldehyde, such studies would provide invaluable insights into its structure, reactivity, and electronic characteristics.

Geometry Optimization and Conformational Analysis

While specific studies on this compound are lacking, the general approach to geometry optimization for similar halogenated benzaldehydes involves using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). This process would determine the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The planarity of the benzene (B151609) ring and the orientation of the aldehyde group relative to the ring and its substituents would be key parameters determined in such an analysis.

Electronic Structure Analysis, including Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

The electronic structure of this compound could be analyzed through Frontier Molecular Orbital (FMO) theory. This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. For substituted benzaldehydes, the distribution of these orbitals is heavily influenced by the electronic effects (both inductive and mesomeric) of the halogen and aldehyde substituents. This analysis would pinpoint the likely sites for nucleophilic and electrophilic attack.

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map would visualize the charge distribution across the this compound molecule. This map would highlight electron-rich regions (negative potential), typically associated with the oxygen atom of the carbonyl group and the halogen atoms, and electron-poor regions (positive potential), likely around the hydrogen atom of the aldehyde group and the aromatic protons. This information is crucial for predicting intermolecular interactions and the molecule's reactivity patterns.

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior (if applicable)

To date, no specific molecular dynamics simulation studies for this compound have been identified in the literature. Such simulations, if performed, would model the behavior of the molecule over time, providing insights into its interactions with solvent molecules and other solute molecules. This would be particularly useful for understanding its solubility and behavior in different chemical environments.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are frequently used to predict spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. While specific predicted data for this compound is not available, the general methodology is well-established. For instance, DFT calculations can predict ¹H and ¹³C NMR chemical shifts and infrared vibrational frequencies with a reasonable degree of accuracy, which can then be compared with experimental data. nih.govworktribe.com

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry provides powerful tools to explore potential reaction pathways and transition states for reactions involving complex molecules. For this compound, this could involve studying its behavior in reactions such as nucleophilic substitution, oxidation, or reduction. By calculating the energy profiles of possible reaction mechanisms, researchers can predict the most likely products and understand the underlying factors controlling the reaction's outcome. However, no such mechanistic studies for this specific compound are currently published.

Structure-Reactivity Relationship Predictions Based on Theoretical Models

Theoretical and computational chemistry offer powerful tools for predicting the structure-reactivity relationships of complex organic molecules like this compound. While specific experimental and computational studies on this exact molecule are not extensively available in public literature, predictions can be made by analogy to computational studies on other substituted benzaldehydes. researchgate.netresearchgate.netmdpi.com Methodologies such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are commonly employed to understand how substituents on the benzene ring influence the chemical and physical properties of the aldehyde functional group. researchgate.netnih.gov

The reactivity of the aldehyde group in benzaldehyde (B42025) derivatives is primarily governed by the electronic and steric effects of the substituents on the aromatic ring. Halogen atoms exert a dual electronic influence: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). mdpi.com The interplay of these effects, along with steric hindrance, dictates the electrophilicity of the carbonyl carbon and, consequently, the molecule's reactivity towards nucleophiles.

In the case of this compound, the benzene ring is heavily substituted with electron-withdrawing halogen atoms. The cumulative inductive effect of the bromine, chlorine, and two fluorine atoms is expected to significantly withdraw electron density from the aromatic ring and, by extension, from the aldehyde group. This withdrawal of electron density would increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.

Theoretical models can provide quantitative predictions of various molecular properties that correlate with reactivity. These properties include bond lengths, bond angles, Mulliken atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO).

Predicted Molecular Properties and Reactivity

Based on general principles observed in computational studies of halogenated benzaldehydes, the following structure-reactivity relationships can be predicted for this compound:

Increased Electrophilicity of the Carbonyl Carbon: The strong inductive effect of the four halogen substituents is predicted to significantly increase the positive charge on the carbonyl carbon. This would enhance its reactivity towards nucleophiles.

Influence on Carbonyl Bond Properties: The electron-withdrawing nature of the substituents is expected to slightly shorten the C=O bond length and affect its vibrational frequency in IR spectroscopy.

Steric Hindrance: The presence of the bromine atom and a fluorine atom in the ortho positions (positions 2 and 6) relative to the aldehyde group will likely introduce steric hindrance. This could influence the trajectory of incoming nucleophiles and potentially affect the rate and stereoselectivity of certain reactions.

Conformational Preferences: Computational studies on halobenzaldehydes have shown that interactions between the halogen and formyl groups can influence conformational energies. researchgate.net For this compound, steric and electrostatic repulsions between the ortho-substituents and the aldehyde group would be a key determinant of the preferred rotational conformation of the C-CHO bond.

Illustrative Data Tables Based on Theoretical Predictions

While specific calculated values for this compound are not available, the following tables provide an illustration of the kind of data that would be generated from computational studies and the expected trends based on analogous compounds.

Table 1: Predicted Geometrical Parameters

| Parameter | Predicted Value | Comparison with Benzaldehyde |

| C=O Bond Length | Shorter | Shorter |

| C-C (ring-aldehyde) Bond Length | Longer | Longer |

| C-Br Bond Length | ~1.90 Å | N/A |

| C-Cl Bond Length | ~1.74 Å | N/A |

| C-F Bond Length | ~1.35 Å | N/A |

Table 2: Predicted Mulliken Atomic Charges

| Atom | Predicted Charge (arbitrary units) | Comparison with Benzaldehyde |

| Carbonyl Carbon (C) | More Positive | More Positive |

| Carbonyl Oxygen (O) | More Negative | More Negative |

| C2 (attached to F) | Positive | N/A |

| C3 (attached to F) | Positive | N/A |

| C4 (attached to Cl) | Positive | N/A |

| C6 (attached to Br) | Positive | N/A |

These predicted trends are based on the established principles of electronic effects of halogen substituents on aromatic systems. mdpi.com Definitive values would require specific DFT or other high-level computational studies to be performed on this compound. Such studies would provide a more precise understanding of its electronic structure and reactivity profile.

Future Research Directions and Challenges in the Study of 6 Bromo 4 Chloro 2,3 Difluorobenzaldehyde

Discovery of New Reactivity Profiles and Transformations

The unique electronic environment created by the four different halogen atoms (Br, Cl, and two F atoms at adjacent positions) and the electron-withdrawing aldehyde group suggests that 6-bromo-4-chloro-2,3-difluorobenzaldehyde may exhibit novel reactivity. The interplay of inductive and resonance effects from these substituents could significantly influence the reactivity of both the aldehyde functional group and the aromatic ring itself.

Future investigations should systematically probe the reactivity of this compound. This includes exploring its participation in a wide range of transformations such as:

Aldehyde-centric reactions: Condensations (e.g., aldol (B89426), Knoevenagel), oxidations to the corresponding carboxylic acid, reductions to a benzyl (B1604629) alcohol, and formations of imines or other derivatives.

Halogen-selective reactions: Exploiting the differential reactivity of the C-Br, C-Cl, and C-F bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The ability to selectively replace one halogen while leaving the others intact would be a powerful tool for molecular diversification.

Nucleophilic aromatic substitution (SNAr): The electron-deficient nature of the ring, enhanced by the aldehyde and fluorine atoms, may facilitate SNAr reactions, allowing for the displacement of one of the halogens by a nucleophile.

A key challenge will be to map out the selective reactivity of each functional site on the molecule, enabling chemists to use it as a highly specific and predictable building block.

Expanding the Scope of Applications as a Versatile Synthetic Building Block

The true value of this compound lies in its potential as a versatile synthetic building block for constructing more complex molecules. Halogenated aromatic compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science. rsc.orgmdpi.comresearchgate.net The multiple, distinct functional handles on this molecule offer numerous points for diversification.

Future applications will focus on leveraging this structural complexity. For instance, the aldehyde can serve as a key reaction point for building side chains, while the different halogens can be sequentially and selectively replaced to introduce a variety of other functional groups. This modular approach could grant access to large libraries of novel compounds for biological screening or materials testing. Research in this area will aim to demonstrate the utility of this building block in the synthesis of target molecules with potential applications in medicine and industry. researchgate.netresearchgate.net The challenge is to design synthetic strategies that fully exploit the molecule's built-in functionality to create complex three-dimensional structures. illinois.eduphys.org

Integration with Emerging Synthetic Technologies, such as Flow Chemistry and Automated Synthesis

Modern synthetic technologies offer powerful tools to address the challenges associated with handling complex reagents and performing multi-step syntheses. rsc.org

Flow Chemistry: Conducting reactions in continuous flow reactors, as opposed to traditional batch flasks, offers several advantages, including enhanced heat and mass transfer, improved safety for exothermic or hazardous reactions, and greater scalability. nih.govbeilstein-journals.orgacs.org Future work on this compound could involve developing flow-based procedures for its synthesis and subsequent transformations. rsc.org This would be particularly beneficial for reactions involving organometallic reagents or those that require precise temperature control. acs.org

Automated Synthesis: The concept of "molecule-making machines" that use standardized building blocks and reactions to assemble complex molecules is rapidly advancing. phys.orgforesight.orgchemistryworld.com Future research could focus on adapting this compound as a specialized building block for use in automated synthesis platforms. This would involve developing robust and reliable reactions for its coupling with other molecular fragments, enabling the rapid generation of diverse compound libraries for high-throughput screening.

The primary challenge in this area is the development of highly reliable and generalizable reaction conditions that are compatible with the constraints of automated and flow systems.

Addressing Sustainability and Green Chemistry Aspects in the Synthesis and Application of Related Compounds

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are becoming increasingly important in synthetic chemistry. mdpi.comjocpr.comjddhs.com The synthesis of highly halogenated compounds traditionally involves processes that can be environmentally taxing. taylorfrancis.comrsc.org

Future research must prioritize the development of more sustainable methods for the synthesis and use of this compound and similar compounds. Key areas of focus include:

Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, bio-based solvents, or even solvent-free reaction conditions. jocpr.com

Catalysis: Emphasizing the use of catalytic methods, including biocatalysis, to minimize the generation of stoichiometric waste and improve reaction efficiency. ispe.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.

Safer Halogenation Methods: Exploring alternative halogenation techniques that avoid the use of toxic and hazardous elemental halogens, such as electrocatalytic methods using safer halogen sources like sodium chloride. researchgate.net

The overarching challenge is to align the synthetic utility of complex molecules like this compound with the principles of sustainability, ensuring that their production and application are environmentally responsible. pharmaceutical-technology.com This involves a holistic assessment of the entire lifecycle of the chemical process, from starting materials to final products. mdpi.com

Q & A

Q. Table 1: Key Spectral Data

| Technique | Observed Data | Reference |

|---|---|---|

| ¹⁹F NMR | δ -125.2 (F2), -132.8 (F3) | |

| X-ray Density | 1.758 g/cm³ | |

| HRMS | m/z 274.89 (calc. 274.90) |

Advanced: How to address contradictory regioselectivity outcomes in substitution reactions involving this compound?

Answer:

Contradictions often stem from competing electronic effects (e.g., -CHO as meta-director vs. halogens as ortho/para-directors). Methodological approaches:

- Computational modeling : Use DFT (e.g., Gaussian) to calculate Fukui indices and identify electrophilic attack sites .

- Isotopic labeling : Track reaction pathways (e.g., deuterated analogs) to confirm intermediates.

- Competitive experiments : Compare reactivity of mono- vs. dihalogenated analogs under identical conditions .

Advanced: How to resolve discrepancies between experimental and computational data in reactivity studies?

Answer:

- Error source analysis : Check solvent effects (e.g., dielectric constant in DFT), basis set adequacy, and steric hindrance approximations.

- Experimental validation : Use kinetic isotopic effects (KIE) or Eyring plots to compare activation parameters with computed transition states .

- Crystallographic validation : Cross-reference computed geometries with X-ray structures (e.g., bond angles/van der Waals radii) .

Advanced: What strategies mitigate decomposition during purification of this compound?

Answer:

- Low-temperature chromatography : Use silica gel at 0–4°C to prevent aldehyde oxidation.

- Inert atmosphere : Purge systems with N₂ during vacuum distillation or recrystallization (e.g., from hexane/EtOAc).

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

Advanced: How does this compound serve as a precursor in medicinal chemistry?

Answer:

Its electron-deficient aromatic ring enables:

- Suzuki-Miyaura cross-coupling : Introduce pharmacophores (e.g., aryl/heteroaryl groups) at the bromo position .

- Schiff base formation : React the aldehyde with amines to generate imine libraries for antimicrobial screening .

- SAR studies : Fluorine atoms enhance bioavailability; compare analogs (e.g., 4-Bromo-2,3-difluorobenzamide) for target binding (see Table 2 ) .

Q. Table 2: SAR of Halogenated Benzaldehyde Derivatives

Basic: What are the stability considerations for long-term storage?

Answer: